molecular formula C13H7NO2 B14477615 Benzo[f]quinoline-5,6-dione CAS No. 65938-99-0

Benzo[f]quinoline-5,6-dione

Cat. No.: B14477615
CAS No.: 65938-99-0
M. Wt: 209.20 g/mol
InChI Key: SNNZCIDJKATSPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical method includes the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl 2-cyano-3-arylacrylate in the presence of ammonium acetate in ethanol, followed by refluxing for several hours . Another method involves the use of palladium-catalyzed Sonogashira coupling followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[f]quinoline-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[f]quinoline-5,6-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Uniqueness: Benzo[f]quinoline-5,6-dione is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical reactivity and biological properties compared to other quinoline derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65938-99-0

Molecular Formula

C13H7NO2

Molecular Weight

209.20 g/mol

IUPAC Name

benzo[f]quinoline-5,6-dione

InChI

InChI=1S/C13H7NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7H

InChI Key

SNNZCIDJKATSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N=CC=C3

Origin of Product

United States

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